molecular formula C13H12ClFN2OS B2373158 2-Chloro-N-(4-cyanothian-4-yl)-4-fluorobenzamide CAS No. 2192943-56-7

2-Chloro-N-(4-cyanothian-4-yl)-4-fluorobenzamide

Cat. No.: B2373158
CAS No.: 2192943-56-7
M. Wt: 298.76
InChI Key: GDZYDNJCIKNVCH-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-cyanothian-4-yl)-4-fluorobenzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound features a chloro, cyano, and fluoro substituent on the benzamide core, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-cyanothian-4-yl)-4-fluorobenzamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amine.

    Acylation: Formation of the benzamide by reacting the amine with an acyl chloride.

    Substitution: Introduction of chloro, cyano, and fluoro groups through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-cyanothian-4-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one substituent with another, often via nucleophilic or electrophilic mechanisms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Reagents such as halogens, nitriles, and fluorinating agents can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

2-Chloro-N-(4-cyanothian-4-yl)-4-fluorobenzamide may have various applications in scientific research, including:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible development as a pharmaceutical agent with specific therapeutic targets.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for 2-Chloro-N-(4-cyanothian-4-yl)-4-fluorobenzamide would depend on its specific biological or chemical activity. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(4-cyanophenyl)-4-fluorobenzamide
  • 2-Chloro-N-(4-cyanothian-4-yl)-4-chlorobenzamide
  • 2-Chloro-N-(4-cyanothian-4-yl)-4-methylbenzamide

Uniqueness

2-Chloro-N-(4-cyanothian-4-yl)-4-fluorobenzamide is unique due to the specific combination of chloro, cyano, and fluoro substituents on the benzamide core. This unique structure may impart distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-chloro-N-(4-cyanothian-4-yl)-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN2OS/c14-11-7-9(15)1-2-10(11)12(18)17-13(8-16)3-5-19-6-4-13/h1-2,7H,3-6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZYDNJCIKNVCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(C#N)NC(=O)C2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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